(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.
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Biological Activity
(Z)-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran backbone with a methoxy-substituted benzylidene group and an allyl ether moiety. This unique configuration is believed to contribute to its biological efficacy.
1. Anti-inflammatory Activity
Benzofuran derivatives are well-documented for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, one study reported that a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 levels by 98% in vitro . The mechanism involves the suppression of NF-κB activity in macrophages, which plays a crucial role in inflammatory responses.
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, benzofuran derivatives have shown promising results against multiple cancer cell lines:
Cancer Type | Cell Line | Inhibition Rate (%) |
---|---|---|
Leukemia | K562 | 56.84 |
Non-small Cell Lung Cancer | NCI-H460 | 80.92 |
Colon Cancer | HCT-116 | 72.14 |
Melanoma | MDA-MB-435 | 50.64 |
Ovarian Cancer | OVCAR-8 | 44.50 |
These findings suggest that this compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .
3. Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that related benzofuran compounds can significantly enhance the activity of endogenous antioxidants like superoxide dismutase and catalase . This action helps mitigate cellular damage caused by oxidative stress, which is implicated in various diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Study on Inflammation : A derivative demonstrated a significant reduction in nitric oxide production in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .
- Anticancer Evaluation : A series of benzofuran compounds were tested against 60 human tumor cell lines by the National Cancer Institute (NCI), revealing varied efficacy across different cancer types . The results indicated that modifications in the benzofuran structure could enhance anticancer activity.
- Mechanistic Insights : Research involving flow cytometry showed that certain derivatives could induce apoptosis through caspase activation and ROS accumulation in K562 leukemia cells . This suggests that structural variations can significantly impact biological outcomes.
Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13(2)12-27-15-6-7-16-17(11-15)28-18(21(16)23)8-14-9-19(24-3)22(26-5)20(10-14)25-4/h6-11H,1,12H2,2-5H3/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMMKMSLNJVSZ-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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